1-(6-Bromo-3-methoxypyridin-2-yl)ethanone
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Overview
Description
1-(6-Bromo-3-methoxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 3rd position, and an ethanone group attached to the 2nd position of a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Chemical Reactions Analysis
1-(6-Bromo-3-methoxypyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(6-Bromo-3-methoxypyridin-2-yl)ethanone is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(6-Bromo-3-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the ethanone group may participate in further chemical transformations. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-Bromo-3-methoxypyridin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(6-Chloro-3-methoxypyridin-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(6-Bromo-3-hydroxypyridin-2-yl)ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-(6-bromo-3-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)8-6(12-2)3-4-7(9)10-8/h3-4H,1-2H3 |
InChI Key |
GGSCBDKCESPTPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Br)OC |
Origin of Product |
United States |
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